molecular formula C17H13ClFNO2S B2652861 2-chloro-6-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1428359-80-1

2-chloro-6-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2652861
CAS No.: 1428359-80-1
M. Wt: 349.8
InChI Key: WQABOHNSRDXJHO-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro, fluoro, furan, and thiophene groups attached to a benzamide core. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nucleophilic Substitution:

    Amide Formation: The formation of the benzamide core by reacting the substituted benzene with an appropriate amine.

    Functional Group Introduction: The attachment of the furan and thiophene groups through alkylation or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-chloro-6-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(furan-3-ylmethyl)benzamide: Lacks the thiophene group.

    2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide: Lacks the furan group.

    2-chloro-6-fluoro-N-(furan-3-ylmethyl)-N-methylbenzamide: Contains a methyl group instead of the thiophene group.

Uniqueness

The presence of both furan and thiophene groups in 2-chloro-6-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide distinguishes it from similar compounds. This unique combination of functional groups may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S/c18-14-4-1-5-15(19)16(14)17(21)20(9-12-6-7-22-11-12)10-13-3-2-8-23-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQABOHNSRDXJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N(CC2=COC=C2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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